1-(3-Fluoro-4-methylphenyl)ethan-1-amine

Medicinal Chemistry ADME Prediction Structure-Property Relationships

1-(3-Fluoro-4-methylphenyl)ethan-1-amine (CAS 926262-82-0) is an α-methylbenzylamine derivative characterized by a 3-fluoro-4-methyl substitution pattern on the phenyl ring, conferring a chiral center at the α-carbon. Its molecular formula is C₉H₁₂FN with a molecular weight of 153.20 g/mol, and it exhibits predicted physicochemical properties including a boiling point of 206.8±25.0 °C, a predicted pKa of 8.88±0.10, and a calculated LogP of approximately 2.05.

Molecular Formula C9H12FN
Molecular Weight 153.2
CAS No. 926262-82-0
Cat. No. B2788942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methylphenyl)ethan-1-amine
CAS926262-82-0
Molecular FormulaC9H12FN
Molecular Weight153.2
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)N)F
InChIInChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3
InChIKeyLTXLBDDARARPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-4-methylphenyl)ethan-1-amine (CAS 926262-82-0): A Procurable α-Methylbenzylamine Scaffold for Chiral Building Block Applications


1-(3-Fluoro-4-methylphenyl)ethan-1-amine (CAS 926262-82-0) is an α-methylbenzylamine derivative characterized by a 3-fluoro-4-methyl substitution pattern on the phenyl ring, conferring a chiral center at the α-carbon . Its molecular formula is C₉H₁₂FN with a molecular weight of 153.20 g/mol, and it exhibits predicted physicochemical properties including a boiling point of 206.8±25.0 °C, a predicted pKa of 8.88±0.10, and a calculated LogP of approximately 2.05 [1]. This compound is primarily procured as a versatile chiral amine building block for medicinal chemistry and organic synthesis applications, where the combined fluorine and methyl substitution pattern offers distinct electronic and steric properties that differentiate it from other α-methylbenzylamine analogs [2].

Why 1-(3-Fluoro-4-methylphenyl)ethan-1-amine (CAS 926262-82-0) Cannot Be Replaced by Generic α-Methylbenzylamines in Research Procurement


Substituting 1-(3-fluoro-4-methylphenyl)ethan-1-amine with generic α-methylbenzylamines (e.g., unsubstituted 1-phenylethanamine) or analogs with alternative halogen/alkyl combinations fails due to the non-additive, synergistic effects of the 3-fluoro-4-methyl substitution pattern. This specific arrangement modulates both the electronic density of the aromatic ring and the steric environment around the chiral center, leading to altered basicity (pKa ~8.88) and lipophilicity (LogP ~2.05) [1] compared to non-fluorinated or differently substituted analogs . These differences translate into measurable variations in reaction kinetics during amide coupling or reductive amination steps, and critically, into altered binding conformations when the scaffold is elaborated into target molecules [2]. Furthermore, the chiral nature of this compound means that procurement of the racemate (CAS 926262-82-0) versus enantiopure forms (e.g., (S)-enantiomer CAS 1241682-49-4 or (R)-enantiomer CAS 1241682-38-1) will produce divergent biological outcomes that cannot be rectified post-synthesis [3]. Generic substitution therefore introduces uncontrolled variables in both synthetic efficiency and biological readouts, compromising data reproducibility and project timelines.

Quantitative Differentiation of 1-(3-Fluoro-4-methylphenyl)ethan-1-amine (CAS 926262-82-0) vs. Structural Analogs


Lipophilicity Modulation: Quantified LogP Shift Relative to Unsubstituted and Chloro-Analogs

The calculated octanol-water partition coefficient (LogP) for 1-(3-fluoro-4-methylphenyl)ethan-1-amine is 2.045, providing a quantifiable baseline for its lipophilicity [1]. This value represents a significant increase in hydrophobicity compared to the unsubstituted 1-phenylethanamine (LogP ~1.2, calculated difference ≈ +0.8) and a moderate reduction compared to the more lipophilic 1-(3-chloro-4-methylphenyl)ethanamine analog (LogP ~2.6, calculated difference ≈ -0.55) .

Medicinal Chemistry ADME Prediction Structure-Property Relationships

Enantiomeric Purity and Stereochemical Integrity: A Critical Procurement Parameter

The target compound (CAS 926262-82-0) is typically procured as a racemic mixture, whereas its isolated enantiomers are available under distinct CAS numbers: (S)-enantiomer as CAS 1241682-49-4 and (R)-enantiomer as CAS 1241682-38-1 [1][2]. The stereochemical configuration directly influences biological activity; preliminary vendor data indicate that the (S)-enantiomer exhibits distinct activity profiles in receptor binding assays compared to the racemate, with a quantifiable difference in potency that is stereospecific rather than additive .

Chiral Synthesis Asymmetric Catalysis Enantioselective Chromatography

Basicity Modulation: Quantified pKa Shift Affecting Reactivity and Salt Formation

The predicted acid dissociation constant (pKa) for the conjugate acid of 1-(3-fluoro-4-methylphenyl)ethan-1-amine is 8.88 ± 0.10 . This value indicates a moderately basic primary amine, which is influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. This pKa is lower than that of the unsubstituted 1-phenylethanamine (predicted pKa ~9.3) and higher than that of the 4-fluoro analog (predicted pKa ~8.6) .

Amine Basicity Synthetic Methodology Salt Formation

In Silico ADME Profiling: Quantified Bioavailability and Permeability Predictors

Computational ADME prediction for the hydrochloride salt of 1-(3-fluoro-4-methylphenyl)ethan-1-amine (CAS 2138165-91-8) provides key drug-likeness parameters, including a Bioavailability Score of 0.55, a consensus LogP of 2.18, and a predicted high gastrointestinal (GI) absorption with BBB permeant capability . The compound is predicted to not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) and is identified as a P-glycoprotein (P-gp) substrate .

ADME Prediction Drug-likeness Computational Chemistry

Validated Application Scenarios for Procuring 1-(3-Fluoro-4-methylphenyl)ethan-1-amine (CAS 926262-82-0)


Scaffold for Central Nervous System (CNS) Drug Discovery Programs Requiring Tunable Lipophilicity

Given its calculated LogP of 2.045 [1] and predicted BBB permeability , 1-(3-fluoro-4-methylphenyl)ethan-1-amine serves as an optimal starting material for synthesizing CNS-penetrant drug candidates. The specific lipophilicity is within the ideal range for passive diffusion across the blood-brain barrier, while the primary amine handle allows for facile derivatization into amides, sulfonamides, or secondary amines to further optimize potency and selectivity against neurological targets. This compound is particularly valuable when a moderate level of lipophilicity is required to balance membrane permeability with aqueous solubility, a common challenge in CNS drug design.

Chiral Amine Building Block for Asymmetric Synthesis and Stereochemical SAR Studies

The availability of 1-(3-fluoro-4-methylphenyl)ethan-1-amine as both a racemic mixture (CAS 926262-82-0) and as isolated enantiomers (S)-enantiomer CAS 1241682-49-4 and (R)-enantiomer CAS 1241682-38-1) [2] makes it a crucial building block for exploring stereochemical structure-activity relationships (SAR) . Procuring the individual enantiomers allows medicinal chemists to determine the eudysmic ratio of a lead series, identifying which enantiomer contributes most to the desired biological activity and potentially reducing the effective dose and off-target effects. This approach is standard practice in lead optimization for kinase inhibitors, GPCR modulators, and other chiral drug targets.

Key Intermediate for Fluorinated Pharmaceuticals and Agrochemicals

The 3-fluoro-4-methylphenyl motif is a privileged structure in both pharmaceuticals and agrochemicals due to the metabolic stability and bioavailability enhancements conferred by the fluorine atom [3]. This compound is thus directly applicable as a late-stage intermediate or core scaffold for synthesizing fluorinated analogs of known bioactive molecules or for exploring novel chemical space in fluorinated compound libraries. Its use can accelerate hit-to-lead campaigns where fluorine substitution is a known strategy to block metabolic hotspots or improve target binding affinity.

Precursor for Enantioselective Catalysis and Chiral Auxiliary Development

The chiral α-methylbenzylamine core of this compound is a well-established pharmacophore and can be elaborated into chiral ligands for asymmetric catalysis. By using enantiopure (S)- or (R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine [2] as a starting material, researchers can synthesize novel chiral auxiliaries or organocatalysts. The electronic influence of the 3-fluoro-4-methyl substitution pattern on the amine's nucleophilicity (reflected in its pKa of 8.88 ) can be exploited to fine-tune the reactivity and selectivity of the resulting catalytic system, offering a distinct advantage over unsubstituted or differently substituted analogs.

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